1-Hexylpiperidine-4-carboxamide
Description
1-Hexylpiperidine-4-carboxamide is a piperidine-derived carboxamide featuring a hexyl (six-carbon alkyl) chain at the piperidine nitrogen and a carboxamide group at the 4-position. Piperidine carboxamides are frequently explored as bioactive molecules due to their ability to modulate enzyme activity (e.g., PDE5 inhibition ) or interact with receptors, influenced by substituent-driven lipophilicity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-hexylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-8-14-9-6-11(7-10-14)12(13)15/h11H,2-10H2,1H3,(H2,13,15) |
InChI Key |
HCWWBSHYGXWMJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs and Substituent Effects
Piperidine-4-carboxamide derivatives vary widely in substituents at the piperidine nitrogen and the carboxamide side chain. Key analogs include:
Key Observations :
- Hexyl vs.
- Carboxamide Side Chains : Substitutions like cyclohexylamide or isopropylamide introduce steric hindrance, which may enhance target selectivity but reduce synthetic accessibility (e.g., 26% yield for 2a ).
Pharmacological Profiles
Piperidine-4-carboxamides are often investigated as enzyme inhibitors. For example:
- PDE5 Inhibition: A carboxypiperidine analog (1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid) demonstrates PDE5 inhibition, with tautomerism affecting binding .
Physicochemical Properties
- Solubility : Ethoxycarbonyl-piperidine-4-carboxylic acid (log S = -2.1) has moderate solubility , while hexyl substitution in this compound may lower solubility due to increased hydrophobicity.
- Hydrogen-Bonding Capacity: The carboxamide group (-CONH₂) provides hydrogen-bond donor/acceptor sites, critical for target engagement, as seen in chromene-carboxamide derivatives .
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